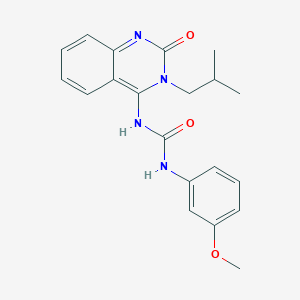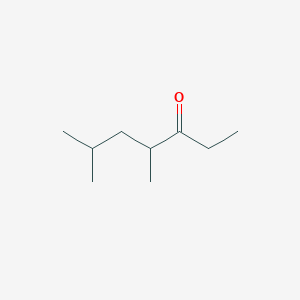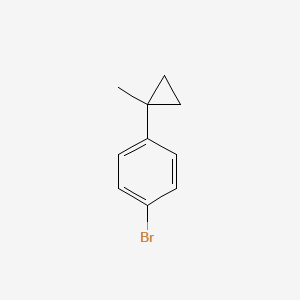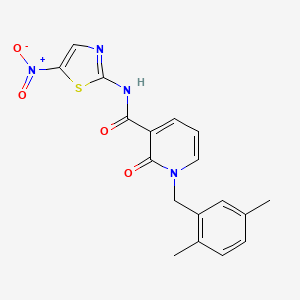
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine derivatives show promise in Alzheimer's disease treatment. Research indicates their potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's. These derivatives demonstrated low cytotoxicity while being significantly more potent than the standard drug rivastigmine, suggesting a potential for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
Antimicrobial and Antifungal Activities
Novel amides synthesized from this compound displayed notable antibacterial and antifungal activities. These compounds, when tested against various bacterial and fungal strains, showed effectiveness comparable or slightly superior to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
DNA Binding and Nuclease Activities
Cu(II) complexes involving tridentate ligands derived from this compound demonstrated significant DNA binding propensity. These complexes exhibited abilities to cause minor structural changes to DNA and showed moderate in vitro cytotoxicity against various cancer cell lines (Kumar et al., 2012).
Drug Synthesis
This compound is a key intermediate in the synthesis of various drugs. For example, it has been used in the synthesis of cinacalcet hydrochloride, an effective treatment for secondary hyperparathyroidism (Mathad et al., 2011).
Antioxidant Potential
Derivatives of this compound have been studied for their antioxidant activities. QSAR-analysis indicated that these derivatives could serve as potential antioxidants, offering a theoretical basis for the design of new antioxidant drugs (Drapak et al., 2019).
Cancer Research
Meroterpenoids derived from the plant endophytic fungus Pestalotiopsis fici, including compounds with 2,3-dihydrobenzofuran-5-yl skeletons, showed weak cytotoxic activities against human tumor cell lines. This discovery contributes to the ongoing research in natural product-based cancer therapies (Wang et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-Dihydrobenzofuran", "Ethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: 2,3-Dihydrobenzofuran is reacted with ethylamine in the presence of sodium hydroxide to form (R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The hydrochloride salt is reduced with sodium borohydride in the presence of acetic acid to form the amine.", "Step 4: The amine is then purified by recrystallization from methanol to obtain the pure product.", "Step 5: The pure product is dissolved in diethyl ether and extracted with chloroform to remove any impurities." ] } | |
CAS-Nummer |
765945-04-8 |
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
BHMMVEYJSQNKIW-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl |
SMILES |
CC(C1=CC2=C(C=C1)OCC2)N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)
![(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2473625.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2473629.png)

![N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2473632.png)




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)


![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)
